molecular formula C9H5ClN2O2 B8453299 3-(Pyridin-3-yl)-1,2-oxazole-5-carbonyl chloride

3-(Pyridin-3-yl)-1,2-oxazole-5-carbonyl chloride

Cat. No. B8453299
M. Wt: 208.60 g/mol
InChI Key: IMNAUTWFDWGYQO-UHFFFAOYSA-N
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Patent
US09233951B2

Procedure details

600 mg (3.16 mmol) of 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylic acid were initially charged in dichloromethane, and three drops of DMF were added. 1.16 g (9.15 mmol) of oxalyl chloride were added dropwise under argon (vigorous evolution of gas). The reaction solution was stirred at room temperature and then the solvent was removed on a rotary evaporator. 30 ml of toluene were added to the residue. After the toluene had been removed on a rotary evaporator, the residue was converted further directly.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:11]=[C:10]([C:12]([OH:14])=O)[O:9][N:8]=2)[CH:2]=1.C(Cl)(=O)C([Cl:18])=O>ClCCl.CN(C=O)C>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:11]=[C:10]([C:12]([Cl:18])=[O:14])[O:9][N:8]=2)[CH:2]=1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
N1=CC(=CC=C1)C1=NOC(=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.16 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed on a rotary evaporator
ADDITION
Type
ADDITION
Details
30 ml of toluene were added to the residue
CUSTOM
Type
CUSTOM
Details
After the toluene had been removed on a rotary evaporator

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)C1=NOC(=C1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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